![molecular formula C26H54Br2N2 B14465070 1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide CAS No. 66264-53-7](/img/structure/B14465070.png)
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two decyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride or acetate.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an anti-static agent in various materials.
Mechanism of Action
The mechanism of action of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide involves its ability to interact with biological membranes and disrupt their integrity. The decyl groups insert into the lipid bilayer, causing destabilization and increased permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound also acts as a phase transfer catalyst by facilitating the transfer of ions between aqueous and organic phases.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic properties but without the decyl groups.
Quinuclidine: A bicyclic amine with a similar structure but different reactivity.
Triethylenediamine (TEDA): Another related compound used as a catalyst in polymerization reactions.
Uniqueness
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is unique due to the presence of long alkyl chains (decyl groups) attached to the nitrogen atoms. This structural feature enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in applications such as antimicrobial activity and phase transfer catalysis compared to its parent compound and other similar compounds.
Properties
CAS No. |
66264-53-7 |
|---|---|
Molecular Formula |
C26H54Br2N2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1,4-didecyl-1,4-diazoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-3-5-7-9-11-13-15-17-19-27-21-24-28(25-22-27,26-23-27)20-18-16-14-12-10-8-6-4-2;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
SDXYHIVIVYZPPI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



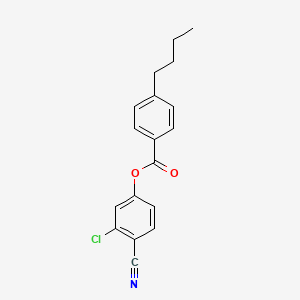


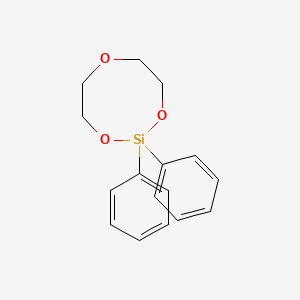
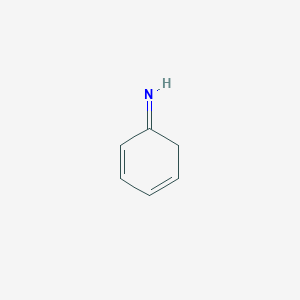
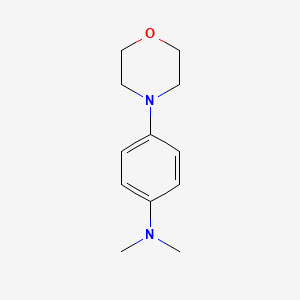
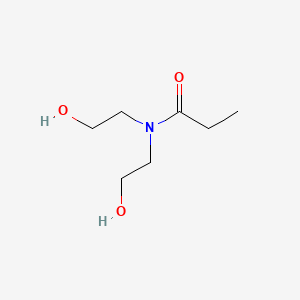
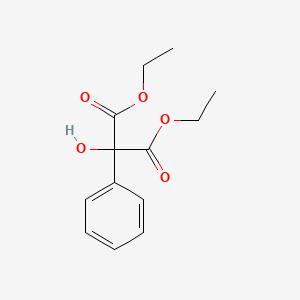
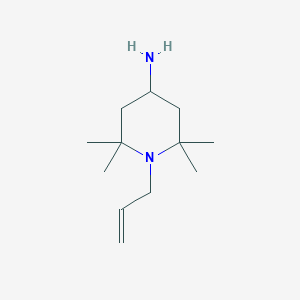

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
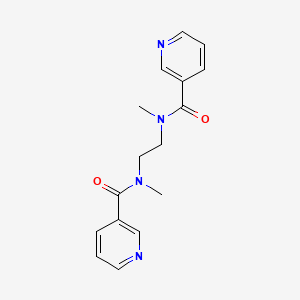
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
